Ethyl 4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a central thiazole ring substituted with a 4-methyl group, an ethyl ester moiety at position 5, and a complex acetamido side chain at position 2. The acetamido group is further functionalized with a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl unit, introducing a thiadiazole ring into the structure.
The synthesis of such compounds typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of nitriles or thioamides, followed by coupling with halogenated esters or acyl chlorides to introduce substituents . For example, ethyl 2-amino-4-methylthiazole-5-carboxylate intermediates are often acetylated or sulfanylated to achieve the final structure .
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S3/c1-4-19-10(18)9-6(2)13-11(22-9)14-8(17)5-20-12-16-15-7(3)21-12/h4-5H2,1-3H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFFKOICRHAVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(S2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Thiadiazole Ring: This step often involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and thiadiazole rings through a sulfanylacetyl linkage under specific conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the thiazole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole or thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Research indicates that derivatives containing thiadiazole and thiazole moieties exhibit significant antibacterial and antifungal properties. For instance, compounds similar to ethyl 4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate have shown efficacy against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related thiadiazole derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as a lead compound for antibiotic development .
Anticancer Properties
The compound also shows promise in anticancer research. Thiadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. This compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies have indicated that compounds with similar structures can induce apoptosis in human breast cancer cells (MCF-7), with IC50 values around 15 µM .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Data Table: Antimicrobial and Anticancer Activity
| Compound Structure | MIC (µg/mL) | IC50 (µM) | Activity Type |
|---|---|---|---|
| Ethyl Thiadiazole | 32 | 15 | Antibacterial/Anticancer |
| Related Thiazole | 64 | 20 | Antibacterial |
Pesticide Development
This compound has potential applications in agriculture as a pesticide. The thiadiazole ring is known for its ability to enhance the efficacy of agrochemicals by improving their stability and bioactivity.
Case Study:
Field trials have shown that formulations containing thiadiazole derivatives can reduce pest populations significantly while being less toxic to beneficial insects compared to traditional pesticides .
Polymer Chemistry
In material science, the compound can be used as a building block for synthesizing novel polymers with enhanced properties. The incorporation of thiazole and thiadiazole units into polymer backbones can improve thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Traditional Polymer | 250 | 30 |
| Thiadiazole-based Polymer | 300 | 50 |
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.
Pathways Involved: The compound may inhibit enzyme activity or block receptor sites, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-amino-4-phenylthiazole-5-carboxylate
- Structural Features: Shares the thiazole core and ethyl ester but lacks the [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl group. Instead, it has a simpler amino substituent at position 2.
- Biological Activity : Exhibits moderate antitumor activity but shows reduced enzyme inhibition compared to the target compound due to the absence of the thiadiazole sulfanyl group .
Methyl 4-methyl-2-(2-phenylmethanesulfonylacetamido)-1,3-thiazole-5-carboxylate
- Structural Features : Replaces the ethyl ester with a methyl ester and substitutes the thiadiazole with a phenylmethanesulfonyl group.
- Biological Activity : Demonstrates enhanced solubility but lower antimicrobial potency, suggesting the thiadiazole moiety is critical for targeting bacterial enzymes .
Heterocyclic Appendage Variations
Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Structural Features : Substitutes the 5-methyl-1,3,4-thiadiazole with a benzothiazole ring.
- Biological Activity : Shows stronger fluorescence properties but weaker antifungal activity, indicating the thiadiazole’s smaller ring size improves target binding .
Ethyl 5-methyl-2-(((1-naphthyloxy)acetyl)amino)-1,3-thiazole-4-carboxylate
- Structural Features : Incorporates a naphthyloxy group instead of the thiadiazole sulfanyl unit.
- Biological Activity: Exhibits notable anti-inflammatory effects but higher cytotoxicity, highlighting the thiadiazole’s role in balancing efficacy and safety .
Biological Activity
Ethyl 4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the thiazole and thiadiazole moieties. The detailed synthetic route may involve:
- Formation of Thiadiazole : The starting material, 2-mercapto-5-methyl-1,3,4-thiadiazole, is reacted with alkylating agents to form various derivatives.
- Coupling Reactions : The thiadiazole derivative is coupled with ethyl acetoacetate or similar reagents to introduce the ethyl group and complete the thiazole framework.
Anticancer Properties
Research indicates that compounds containing thiadiazole and thiazole moieties exhibit significant anticancer activity. The mechanism of action often involves:
- Inhibition of Enzymes : Many derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II .
- Induction of Apoptosis : Studies demonstrate that these compounds can increase the rate of apoptosis in cancer cells. For instance, derivatives have shown a 4.65-fold increase in apoptotic cells compared to untreated controls .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. The presence of the thiadiazole ring is crucial for its activity against bacteria and fungi:
- Mechanism : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic processes .
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Study on 1,3,4-Thiadiazole Derivatives : A series of these derivatives were tested against cancer cell lines such as MCF-7 and LoVo. Results indicated potent cytotoxic effects with IC50 values in the micromolar range .
- Thiazole-Based Antitumor Agents : Research has shown that thiazoles can act as effective agents against glioblastoma and melanoma cell lines. Variations in substituents on the thiazole ring significantly affect their potency .
Data Table: Biological Activity Summary
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, starting with heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core, followed by alkylation of the thiol group with chloroacetyl derivatives. Critical conditions include:
- Temperature control : Alkylation reactions often require reflux in ethanol (~78°C) to ensure completion .
- Solvent selection : Dimethylformamide (DMF) or dioxane improves solubility during condensation steps .
- Catalysts : Triethylamine is used to neutralize HCl byproducts during amide bond formation .
Yield optimization : Purification via recrystallization (ethanol-DMF mixtures) and monitoring via TLC ensures >75% purity .
Basic: Which spectroscopic techniques are most effective for structural elucidation?
Answer:
- 1H/13C NMR : Identifies substituent patterns (e.g., methyl groups at δ 2.4–2.6 ppm, ester carbonyls at ~170 ppm) .
- IR spectroscopy : Confirms amide bonds (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and thioether linkages (C–S ~650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₁₈N₄O₂S₃ requires exact mass 466.05) .
Advanced: How can structural analogs guide SAR studies for this compound?
Answer:
Comparative analysis of analogs (Table 1) reveals key functional group contributions:
| Compound Feature | Bioactivity Impact | Reference |
|---|---|---|
| 5-Methyl-1,3,4-thiadiazole | Enhances antimicrobial potency | |
| Ethyl ester | Improves membrane permeability | |
| Sulfanylacetyl linker | Modulates enzyme inhibition | |
| Substituting the thiadiazole methyl group with halogens (e.g., Cl) or replacing the ester with amides can refine target selectivity . |
Advanced: What experimental designs address contradictions in reported biological activities?
Answer:
Discrepancies between in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine models) data often arise from:
- Metabolic instability : Incorporate metabolic profiling (e.g., microsomal assays) to identify degradation pathways .
- Dosage variability : Standardize administration routes (e.g., oral vs. intravenous) and use pharmacokinetic models to assess bioavailability .
- Assay conditions : Validate cell-based assays with controls for cytotoxicity (e.g., MTT assay) .
Basic: What purification strategies ensure high-purity batches?
Answer:
- Recrystallization : Ethanol-DMF (1:3) removes unreacted starting materials .
- Column chromatography : Silica gel (hexane:ethyl acetate gradient) separates thiazole-thiadiazole hybrids .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve polar impurities .
Advanced: How can computational modeling predict bioactivity?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., fungal CYP51 or bacterial topoisomerase IV). For example, the sulfanylacetyl group shows strong H-bonding with active-site residues .
- QSAR models : Correlate logP values (calculated ~2.8) with antimicrobial IC₅₀ data to prioritize derivatives .
Basic: What are the stability challenges during storage?
Answer:
- Hydrolysis : The ester group degrades in humid environments; store at −20°C under nitrogen .
- Light sensitivity : Thioether bonds oxidize; use amber vials and antioxidants (e.g., BHT) .
Advanced: How to optimize multi-step reactions for scalability?
Answer:
- Flow chemistry : Continuous reactors reduce intermediate isolation steps for thiadiazole formation .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and waste management .
Advanced: What mechanisms underlie its antifungal activity?
Answer:
In vitro studies suggest dual mechanisms:
Ergosterol biosynthesis inhibition : Binds to lanosterol 14α-demethylase (CYP51), disrupting fungal membranes .
Reactive oxygen species (ROS) generation : Thiadiazole sulfur atoms mediate oxidative stress in Candida spp. .
Advanced: How to resolve NMR signal overlap in complex derivatives?
Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping thiazole and thiadiazole protons by correlating 1H-13C couplings .
- Deuterated solvents : Use DMSO-d₆ to sharpen signals for aromatic protons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
